molecular formula C20H12ClNO4 B1615747 9,10-Anthracenedione, 1-amino-2-(4-chlorophenoxy)-4-hydroxy- CAS No. 42987-34-8

9,10-Anthracenedione, 1-amino-2-(4-chlorophenoxy)-4-hydroxy-

Cat. No.: B1615747
CAS No.: 42987-34-8
M. Wt: 365.8 g/mol
InChI Key: NLVZWCVHFAZLLL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2-(4-chlorophenoxy)-4-hydroxy- is a useful research compound. Its molecular formula is C20H12ClNO4 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1-amino-2-(4-chlorophenoxy)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1-amino-2-(4-chlorophenoxy)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42987-34-8

Molecular Formula

C20H12ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-amino-2-(4-chlorophenoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12ClNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2

InChI Key

NLVZWCVHFAZLLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Cl)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Cl)N

42987-34-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 parts of potassium carbonate, 65 parts of p-chlorophenol, 4 parts of a 50% strength aqueous solution of diethanolamine dodecylbenzenesulfonate to act as a dispersant, 7 parts of a 50% strength aqueous solution of trimethylbenzylammonium chloride and 70 parts of 1-amino-2-chloro-4-hydroxyanthraquinone (95% pure) are introduced into 250 parts of water (resulting in a pH of 11), and the mixture is heated for 15 hours at 140° C., under a pressure of about 4.5 bar, whilst stirring. When it has cooled, the reaction mixture is poured into 350 parts of 10% strength sodium carbonate solution and the suspension is stirred for 1 hour at 70° C. and then filtered. The product is washed neutral and dried, giving 88 parts of 97% pure 1-amino-2-(4'-chlorophenoxy)-4-hydroxyanthraquinone, corresponding to a yield of 97% of theory.
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